molecular formula C18H15ClN6 B12906218 1,3-Benzenediamine, N-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)- CAS No. 125802-64-4

1,3-Benzenediamine, N-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-

Cat. No.: B12906218
CAS No.: 125802-64-4
M. Wt: 350.8 g/mol
InChI Key: ISCKRRPGGHHBNQ-UHFFFAOYSA-N
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Description

N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzyl group attached to the purine ring, which is further substituted with a chlorine atom and a benzene-1,3-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine typically involves the reaction of 9-benzyl-2,6-dichloro-9H-purine with benzene-1,3-diamine. The reaction is carried out in the presence of a suitable base, such as diisopropylethylamine (DIPEA), and a solvent like 1-butanol. The reaction mixture is heated, often using microwave irradiation, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography are employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The benzyl group can be involved in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine is unique due to the presence of both the benzyl and benzene-1,3-diamine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

125802-64-4

Molecular Formula

C18H15ClN6

Molecular Weight

350.8 g/mol

IUPAC Name

3-N-(9-benzyl-2-chloropurin-6-yl)benzene-1,3-diamine

InChI

InChI=1S/C18H15ClN6/c19-18-23-16(22-14-8-4-7-13(20)9-14)15-17(24-18)25(11-21-15)10-12-5-2-1-3-6-12/h1-9,11H,10,20H2,(H,22,23,24)

InChI Key

ISCKRRPGGHHBNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=CC(=C4)N

Origin of Product

United States

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